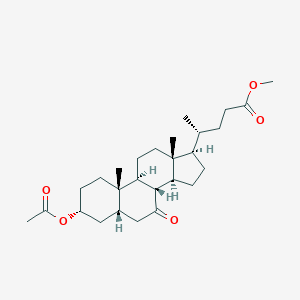

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)-

Description

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3α,5β)- is a synthetic bile acid derivative characterized by a steroidal backbone with modifications at positions 3, 7, and 24. The compound features:

- 3α-(Acetyloxy) group: Enhances lipophilicity compared to hydroxylated analogs.

- 7-Oxo group: Introduces a ketone moiety, altering metabolic stability and receptor interactions.

- Methyl ester at C-24: Improves membrane permeability by masking the carboxylic acid.

Its molecular formula is inferred as C₂₇H₄₂O₆ (molecular weight: ~474.6 g/mol), based on structural analogs .

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(32-17(2)28)14-18(26)15-23(25)29/h16,18-22,25H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBLILNCUSICGD-SNNBGYMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Cholic Acid Derivatives

The preparation follows a four-step sequence:

Hydroxyl Group Protection

Oxidation at C7

Methyl Esterification at C24

Deprotection and Final Purification

Optimized Reaction Parameters

| Step | Solvent System | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acetylation | Dichloromethane | -75 to -80 | BF₃·Et₂O | 82 |

| Oxidation | Dichloromethane | 0–5 | CrO₃ | 85 |

| Esterification | Toluene/MeOH | 110–115 | H₂SO₄ | 93 |

| Crystallization | Acetone/Cyclohexane | 25–30 | – | 89 |

Key Industrial Considerations

-

Cost efficiency : Sodium iodide replaces expensive iodinating agents in intermediate steps.

-

Scalability : Continuous azeotropic distillation in toluene reduces reaction time by 40%.

-

Waste management : Solvent recovery systems achieve >90% recycling rates for dichloromethane and acetone.

Critical Analysis of Methodologies

Catalytic Systems

Solvent Selection

Purification Challenges

-

By-product formation : 7β-hydroxy isomers (<5%) necessitate gradient recrystallization.

-

Polymorphism control : Acetone/cyclohexane mixtures yield thermodynamically stable crystalline forms.

Comparative Evaluation of Synthetic Strategies

Traditional vs. Patent Routes

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- undergoes various chemical reactions, including:

Oxidation: The keto group at the 7-position can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester has diverse applications across several scientific disciplines:

Chemistry

- Precursor in Organic Synthesis: This compound serves as a precursor for synthesizing complex organic molecules, including other bile acids and steroid derivatives. Its structural features allow for various chemical modifications.

Biology

- Bile Acid Metabolism Studies: Research indicates that this compound plays a role in bile acid metabolism, influencing cellular processes related to liver function and lipid metabolism.

- Cellular Impact: Investigations into its effects on mitochondrial function suggest that it can enhance ATP production and influence mitochondrial membrane potential in cell models.

Medicine

- Therapeutic Potential: There is ongoing research into its potential therapeutic effects in treating liver diseases and metabolic disorders. Studies have shown that it may modulate enzyme activities linked to bile acid synthesis and metabolism.

Industry

- Pharmaceutical Production: This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting metabolic disorders or liver-related conditions.

Case Studies

Several studies have investigated the biological activity of Cholan-24-oic acid derivatives:

- Mitochondrial Function Restoration:

-

Therapeutic Efficacy:

- Research focusing on liver function indicated that cholan derivatives could potentially improve outcomes in metabolic disorders by modulating bile acid synthesis pathways .

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of bile acids. It may also interact with nuclear receptors, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Physicochemical Properties

- Lipophilicity : The 3-OAc and methyl ester groups increase logP values compared to hydroxylated or free-acid analogs, favoring passive diffusion .

- Solubility : Methyl esters generally exhibit lower aqueous solubility than free acids but better organic solvent compatibility .

Notes

- Limited direct studies on the target compound necessitate extrapolation from structural analogs.

- Contradictions in bioactivity (e.g., BBB permeation vs. esterase susceptibility) highlight the need for tailored derivatization .

- Future research should focus on in vivo pharmacokinetics and receptor-binding assays to validate hypothesized properties.

Biological Activity

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- is a derivative of cholic acid, a primary bile acid synthesized in the liver. This compound exhibits significant biological activity and potential therapeutic applications, particularly in the context of liver function and metabolic disorders. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C27H44O4

- Molecular Weight: 432.6359 g/mol

- CAS Registry Number: 3253-69-8

The compound is characterized by an acetyloxy group at the 3-position and a keto group at the 7-position, along with a methyl ester group. These structural features contribute to its unique biological properties and reactivity.

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester influences various biological pathways:

- Bile Acid Metabolism: It modulates the activity of enzymes involved in bile acid synthesis and breakdown, impacting overall bile acid homeostasis.

- Nuclear Receptor Interaction: The compound may interact with nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid metabolism and glucose homeostasis.

- Cellular Energy Regulation: Research indicates that it can enhance mitochondrial function, leading to increased ATP production and improved mitochondrial membrane potential (MMP) .

In Vitro Studies

- Cell Viability and Proliferation:

-

Anti-inflammatory Effects:

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in hepatocytes. This suggests potential applications in treating liver diseases characterized by inflammation.

-

Antioxidant Activity:

- Research indicates that cholan derivatives can reduce oxidative stress markers in liver cells, providing a protective effect against oxidative damage .

In Vivo Studies

-

Liver Function Improvement:

- Animal models have demonstrated that administration of cholan derivatives leads to enhanced liver function parameters, including reduced serum bilirubin levels and improved liver enzyme profiles .

- Metabolic Disorders:

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester | Acetyloxy and keto groups | Enhanced mitochondrial function |

| Cholan-24-oic acid, 3-(acetyloxy)-methyl ester | Acetyloxy group only | Moderate effects on liver function |

| Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester | Hydroxyl groups | Strong anti-inflammatory effects |

The presence of both acetyloxy and keto groups in cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester distinguishes it from other bile acid derivatives, potentially enhancing its efficacy in biological systems.

Case Studies

- Clinical Trial on Liver Disease:

-

Diabetes Management Study:

- Another study focused on the impact of cholan derivatives on glucose metabolism in diabetic rats. The findings suggested that these compounds could lower blood glucose levels and improve insulin sensitivity significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, and how can protective group strategies improve yield?

- Methodology : The synthesis of bile acid derivatives often involves selective protection of hydroxyl or keto groups. For example, the 3-keto group can be protected as a dimethyl ketal to prevent undesired side reactions during subsequent reductions or oxidations. Sodium borohydride (NaBH₄) is effective for reducing 7-oxo functionalities in related cholanic acid derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography can enhance yields.

Q. How can NMR and mass spectrometry distinguish stereoisomers of this compound, particularly the 3α,5β configuration?

- Methodology :

- ¹H/¹³C NMR : The axial vs. equatorial orientation of protons (e.g., 3α-acetyloxy vs. 3β) creates distinct coupling constants and chemical shifts. For instance, 3α-substituents in steroidal systems typically show downfield shifts due to steric crowding .

- High-Resolution MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl or methyl ester groups) confirm the molecular formula (C₂₆H₃₈O₆) and substituent positions .

Q. What are the recommended chromatographic techniques for isolating this compound from complex biological matrices?

- Methodology : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) effectively separates bile acid derivatives. GC-MS is suitable for volatile derivatives (e.g., trimethylsilyl ethers) .

Advanced Research Questions

Q. How does the 7-oxo group influence the compound’s reactivity in enzymatic or metabolic studies compared to hydroxylated analogs?

- Methodology : The 7-oxo group may act as a metabolic "soft spot," undergoing reduction by hepatic enzymes like 7β-hydroxysteroid dehydrogenase. Comparative studies with 7α-hydroxy analogs (e.g., chenodeoxycholic acid) using LC-MS/MS can track metabolites in hepatocyte incubations .

Q. What advanced spectroscopic techniques resolve ambiguities in the spatial arrangement of acetyloxy and oxo substituents?

- Methodology :

- 2D NMR (COSY, NOESY) : NOE correlations between 3α-acetyloxy and adjacent protons (e.g., H-4, H-5) confirm stereochemistry.

- X-ray Crystallography : Single-crystal analysis provides unambiguous spatial data for the 3α,5β configuration .

Q. How can this compound serve as a reference standard in validating analytical methods for bile acid profiling?

- Methodology : Use the compound to calibrate LC-MS/MS systems for quantification. Validate parameters (linearity, LOD/LOQ, recovery) against FDA/ICH guidelines. SynZeal’s data (e.g., purity ≥95%, detailed COA) ensure traceability for regulatory compliance .

Q. What are the implications of the methyl ester group on the compound’s stability under physiological pH conditions?

- Methodology : Hydrolysis kinetics of the methyl ester can be studied via pH-dependent stability assays (e.g., incubated in simulated gastric fluid at pH 2.0 vs. intestinal fluid at pH 7.4). Monitor degradation products using UPLC-QTOF .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.